molecular formula C12H15N5OS B2817102 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 511278-16-3

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2817102
CAS No.: 511278-16-3
M. Wt: 277.35
InChI Key: IGOKQBXFTVFRQF-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenylethyl group, which is a benzene ring attached to an ethyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically involves starting materials such as 5-amino-1H-1,2,4-triazole-3-thiol and 2-phenylethylamine.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions. The reaction temperature and time can vary depending on the specific conditions used.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiol group is oxidized to form a sulfonic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the nitro group in the triazole ring to an amino group.

  • Substitution: Substitution reactions can occur at the amino group or the phenylethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, with reaction conditions including mild temperatures and acidic or neutral pH.

  • Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder, often in the presence of a catalyst.

  • Substitution: Various alkyl halides or acyl chlorides can be used as reagents, with reaction conditions tailored to the specific substitution desired.

Major Products Formed:

  • Oxidation Products: Sulfonic acid derivatives of the compound.

  • Reduction Products: Amino derivatives of the triazole ring.

  • Substitution Products: Alkylated or acylated derivatives of the amino or phenylethyl groups.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics or antifungal agents.

  • Medicine: The compound's structural features suggest potential use in drug discovery, particularly in targeting specific biological pathways or receptors.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical reactivity.

Comparison with Similar Compounds

  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]acetamide

  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)ethoxy]acetamide

  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)propyl]acetamide

Uniqueness:

  • The presence of the phenylethyl group in 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide distinguishes it from other similar compounds, potentially leading to unique biological or chemical properties.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c13-11-15-12(17-16-11)19-8-10(18)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKQBXFTVFRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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